molecular formula C8H12N2O3 B8652663 ethyl 2-cyano-2-propanamidoacetate

ethyl 2-cyano-2-propanamidoacetate

Cat. No.: B8652663
M. Wt: 184.19 g/mol
InChI Key: NCGATHCFRNRSGP-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-propanamidoacetate is an organic compound with the molecular formula C8H12N2O3. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ester group, and an amido group, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-propanamidoacetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.

    Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.

    Michael Addition: Yields 1,4-addition products.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:

    In Chemical Reactions: The compound acts as a nucleophile or electrophile, depending on the reaction conditions.

    In Biological Systems: The compound can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 2-cyano-2-propanamidoacetate can be compared with other similar compounds, such as:

List of Similar Compounds

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-cyano-2-(propanoylamino)acetate

InChI

InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11)

InChI Key

NCGATHCFRNRSGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C#N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 16 g. sodium nitrite, 60 ml. water and 22.6 g. ethyl cyanoacetate cooled to approximately 5° C. was added 16 ml. propionic acid. After stirring the reaction mixture at 0°-5° C. for 1.5 hours, 200 g. ice and 50 ml. propionic anhydride were added. Finally, 70 g. sodium hydrosulfite was added in portions over a time period of from about 5 to about 10 minutes. Stirring was continued for one hour, and the precipitated solid was collected by filtration. The solids were then washed with 60 ml. hot acetone and recrystallized from ether-petroleum ether. The structure was verified by NMR. Yield 6.8 g.
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